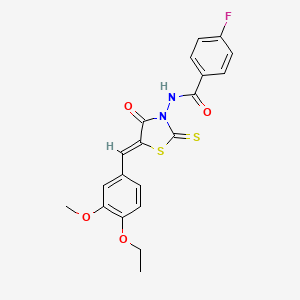

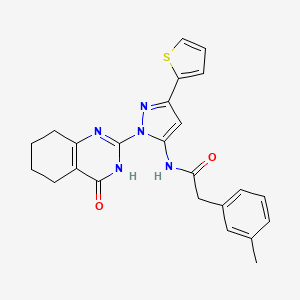

![molecular formula C10H18ClNO2 B2497966 Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride CAS No. 2361634-74-2](/img/structure/B2497966.png)

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride often involves complex chemical processes aimed at creating specific structural features. For example, the synthesis of potential metabolites of brain imaging agents involves nitration, reduction, and modified Sandmeyer reactions to obtain hydroxylated products (Andersen et al., 1997). Another example is the synthesis of dipeptide isosteres based on conformationally constrained 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, requiring multiple steps including condensation and oxidation (Guarna et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of derivatives, such as (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provides insights into the absolute molecular configuration and intermolecular hydrogen bonding patterns (Guo et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Transport Applications

The synthesis and comparison of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids with other bicyclic compounds have shown specificity to membrane transport systems in cellular models. These compounds have been explored for their inhibitory action on cellular uptake, highlighting their potential in studying and possibly modulating amino acid transport systems in cells (Christensen et al., 1983).

Conformationally Constrained Dipeptide Isosteres

Research has been conducted on the synthesis of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds, derived from tartaric acid and α-amino acids, have been identified as potential scaffolds in peptide research, offering a novel class of conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Metabolic Studies of Imaging Agents

Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride has been implicated in the synthesis of potential metabolites for brain imaging agents. These studies are crucial for understanding the metabolic pathways and potential bioactive forms of imaging compounds used in medical diagnostics (Andersen et al., 1997).

Asymmetric Synthesis and Chemical Reactivity

Research into the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, utilizing ring-closing iodoamination, showcases the chemical versatility of bicyclic compounds like this compound. These synthetic methodologies contribute to the broader understanding of asymmetric synthesis and its applications in producing biologically active compounds (Brock et al., 2012).

Mecanismo De Acción

Biochemical Pathways

As the specific targets and mode of action are not yet known, the biochemical pathways affected by Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride are also unclear . Future research will hopefully shed light on these aspects.

Result of Action

The molecular and cellular effects of Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride’s action are currently unknown . Understanding these effects is essential for determining the potential therapeutic uses of this compound.

Propiedades

IUPAC Name |

methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKNTMVUTWRXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

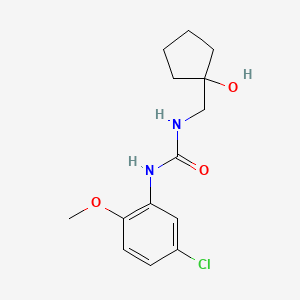

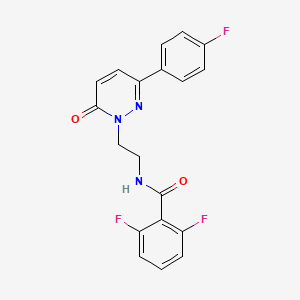

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

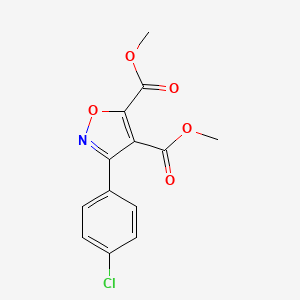

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

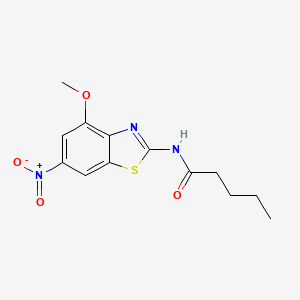

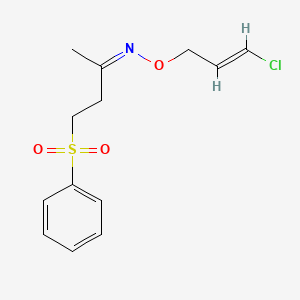

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

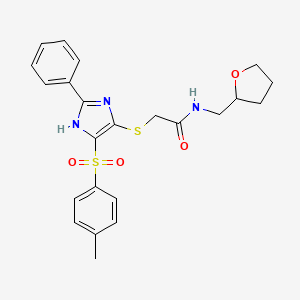

![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)